molecular formula C11H12BrClN2O2 B2766431 N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide CAS No. 756859-07-1

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide

Cat. No.: B2766431
CAS No.: 756859-07-1
M. Wt: 319.58
InChI Key: APRUFSPQGDJZOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide typically involves the reaction of 4-bromo-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce amines and acids .

Scientific Research Applications

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but contains a thiazole ring instead of a carbamoyl group.

    N-(4-bromo-2-methylphenyl)acetamide: This compound lacks the chloroacetamide group and has different chemical properties.

Uniqueness

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O2/c1-7-4-8(12)2-3-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRUFSPQGDJZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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